Thiophene-2,4-dicarbaldehyde
Overview
Description
Thiophene-2,4-dicarbaldehyde is an organic compound with the molecular formula C6H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the thiophene ring. This compound is of significant interest due to its versatile applications in organic synthesis and material science .
Mechanism of Action
Target of Action
Thiophene-2,4-dicarbaldehyde is primarily used as a building block in the construction of covalent organic frameworks (COFs) . These COFs are constructed by the condensation of this compound with other compounds . The primary targets of this compound are therefore the molecules it interacts with to form these COFs.
Mode of Action
This compound interacts with its targets through a process of condensation . This interaction results in the formation of COFs, which are highly crystalline structures . The mode of action of this compound is therefore the creation of these COFs through its interactions with other molecules.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of COFs . These COFs can be used as photocatalysts, and their performance can be regulated by their building blocks . Therefore, the downstream effects of these pathways include the creation of materials with light absorption and optoelectronic properties .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity is measured as a Log Po/w of 1.15 .
Result of Action
The result of the action of this compound is the formation of COFs with light absorption and optoelectronic properties . These COFs can be used as photocatalysts . In one study, a COF created using this compound was found to perform better than another for the oxidation of sulfides with molecular oxygen .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the construction of COFs using this compound was found to be more effective under certain light conditions . Additionally, the stability of the resulting COFs can be influenced by the environment, with one study finding that a COF created using this compound demonstrated exceptional stability .
Biochemical Analysis
Biochemical Properties
Thiophene-2,4-dicarbaldehyde is a key component in the synthesis of thiophene-based analogs, which have been recognized as potential biologically active compounds
Molecular Mechanism
It is known to be involved in the synthesis of thiophene-based analogs, which can interact with various biomolecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be used in the synthesis of various organic compounds .
Metabolic Pathways
It is known to be used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl groups at the desired positions . Another method includes the oxidation of thiophene-2,4-dimethyl using oxidizing agents such as selenium dioxide or potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene-2,4-dicarboxylic acid.
Reduction: Thiophene-2,4-dimethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophene-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thiophene-2,5-dicarbaldehyde
- Thiophene-3,4-dicarbaldehyde
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
Properties
IUPAC Name |
thiophene-2,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMWUDQTQMMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362852 | |
Record name | thiophene-2,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-93-4 | |
Record name | thiophene-2,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2,4-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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